BenchChemオンラインストアへようこそ!

3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

Agrochemical discovery Insecticidal mode of action Benzothiophene carboxamide selectivity

Acquire 3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide (CAS 314045-97-1) for insect neurobiology screening and COX-2/PfENR SAR studie s. The 3,6-dichloro substitution on the benzothiophene core and the N‑[3‑(trifluoromethyl)phenyl] carboxamide side chain confer dual pharmacological utility — GABA‑gated chloride channel modulation for insecticidal assays, and recombinant human COX‑2 inhibition for PGE₂-suppression studies. This chemotype provides a critical alternative to the more extensively studied bromo‑ and 4‑(diethylaminomethyl)phenyl analogs, enabling exploration of under‑explored N‑aryl substitution space.

Molecular Formula C16H8Cl2F3NOS
Molecular Weight 390.2 g/mol
Cat. No. B11147340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
Molecular FormulaC16H8Cl2F3NOS
Molecular Weight390.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C(F)(F)F
InChIInChI=1S/C16H8Cl2F3NOS/c17-9-4-5-11-12(7-9)24-14(13(11)18)15(23)22-10-3-1-2-8(6-10)16(19,20)21/h1-7H,(H,22,23)
InChIKeyMYXJUJPYOIHQNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide | Chemical Identity & Target Class


3,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide (CAS 314045-97-1, C₁₆H₈Cl₂F₃NOS, MW 390.21) is a synthetic benzothiophene-2-carboxamide derivative . The compound belongs to a class of heterocyclic molecules that have been claimed in patent literature as dual COX‑2 and Plasmodium falciparum enoyl‑ACP reductase (PfENR) inhibitors, as well as insecticidal GABA‑gated chloride channel modulators [1]. Structurally, it is characterized by 3,6‑dichloro substitution on the benzothiophene core and an N‑[3‑(trifluoromethyl)phenyl] carboxamide side chain – a combination that distinguishes it from the more extensively studied bromo‑, methoxy‑, and 4‑(diethylaminomethyl)phenyl analogs typically reported in the public domain.

Why Generic Substitution of 3,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide Carries Procurement Risk


Benzothiophene‑2‑carboxamide analogs are not freely interchangeable because even subtle changes to the N‑aryl and benzothiophene substitution pattern can drastically alter target selectivity, potency, and pharmacological application. The patent landscape explicitly defines separate utility claims for COX‑2 inhibition, PfENR inhibition, and insecticidal activity depending on the substitution pattern [1]. For example, the 4‑(diethylaminomethyl)phenyl analog of the same 3,6‑dichloro‑benzothiophene core has been tested against C. elegans Protein skinhead‑1, yielding an IC₅₀ of 13.8 µM [2], whereas the 3‑(trifluoromethyl)phenyl variant is mechanistically linked to GABA‑gated chloride channel modulation and insecticidal efficacy . Without head‑to‑head data, substituting one analog for another risks selecting a compound with irrelevant biological activity for the intended research or industrial application.

Quantitative Differentiation Evidence for 3,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide


Target Selectivity Divergence: GABA‑gated Chloride Channel (Insecticidal) vs. C. elegans Skinhead‑1 (Anthelmintic)

The 3‑(trifluoromethyl)phenyl substitution directs the compound toward insect GABA‑gated chloride channel inhibition, a mode of action associated with high insecticidal activity . In contrast, the closest publicly available comparator with an identical 3,6‑dichloro‑benzothiophene core but a 4‑(diethylaminomethyl)phenyl amide side chain shows measurable activity against an anthelmintic target (Protein skinhead‑1, IC₅₀ = 13.8 µM) [1]. This divergent target engagement demonstrates that the N‑aryl group is a critical determinant of biological application, not merely a passive substituent.

Agrochemical discovery Insecticidal mode of action Benzothiophene carboxamide selectivity

COX‑2/PfENR Dual‑Utility Patent Scope: N‑[3‑(Trifluoromethyl)phenyl] Substitution Falls Within Preferred Embodiments

The Indian Institute of Science patent (US 20120016014A1) explicitly claims benzothiophene‑2‑carboxamide compounds of Formula I for both COX‑2 inhibition (inflammation/pain) and PfENR inhibition (antimalarial). Generic Markush structures encompass N‑[3‑(trifluoromethyl)phenyl] substitution [1]. While quantitative COX‑2 IC₅₀ data for the exact compound are not disclosed in the patent, the inclusion within preferred embodiments provides a legal and scientific framework that distinguishes it from analogs outside the patent scope, such as the bromo‑benzothiophene derivatives reported in the Banerjee et al. (2011) study where the lead compound (3‑bromo‑N‑(4‑fluorobenzyl) analog) achieved a PfENR IC₅₀ of 115 nM and Ki of 18 nM [2].

Anti-inflammatory drug discovery Antimalarial drug discovery COX-2 inhibitor patent landscape

Physicochemical Differentiation: Lipophilicity and Metabolic Stability Implications of the 3‑Trifluoromethyl Group

The 3‑(trifluoromethyl)phenyl group is a well‑established pharmacophore for enhancing metabolic stability and membrane permeability compared to non‑fluorinated or brominated analogs [1]. While direct experimental logP/logD and metabolic stability data for the target compound are not publicly available, com-puted property comparisons indicate that the 3‑CF₃ substituent imparts higher lipophilicity (estimated AlogP ~4.5–5.0) than the 4‑(diethylaminomethyl)phenyl analog (estimated AlogP ~3.8) and the 3‑bromo‑N‑(4‑fluorobenzyl) derivative (estimated AlogP ~4.0) [2]. This physicochemical distinction is relevant for procurement where compounds are intended for cell‑based or in vivo assays requiring favorable passive permeability and reduced oxidative metabolism.

Medicinal chemistry Lead optimization Physicochemical property profiling

Optimal Application Domains for 3,6-Dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide


Agrochemical Insecticide Discovery: GABA‑gated Chloride Channel Probe

The compound’s proposed mechanism of action – inhibition of GABA‑gated chloride channels – positions it as a chemical probe for insect neurobiology screening programs targeting novel insecticide scaffolds with non‑cross‑resistance to existing GABAergic chemistries (e.g., fipronil, endosulfan) . Procurement should prioritize this compound for electrophysiological assays (e.g., two‑electrode voltage clamp on insect neuronal preparations) and larval immersion bioassays against lepidopteran or coleopteran pest species.

Anti‑inflammatory Drug Discovery: COX‑2 Inhibitor Lead Generation

As a compound encompassed within the generic Formula I of the IISc/NII patent claiming COX‑2 inhibitors for pain and inflammation [1], this chemical entity is suitable for recombinant human COX‑2 enzyme inhibition assays and PGE₂‑suppression studies in human whole blood or cell‑based models. Its procurement is warranted for medicinal chemistry teams seeking to expand the SAR around the N‑[3‑(trifluoromethyl)phenyl] subset of benzothiophene‑2‑carboxamides, a structural region not extensively explored in the published bromo‑benzothiophene series.

Antimalarial Drug Discovery: PfENR Inhibitor Screening

The dual‑utility patent coverage for PfENR inhibition [1] supports the use of this compound in enzymatic PfENR assays (NADH‑dependent crotonoyl‑CoA reduction) and subsequent in vitro P. falciparum blood‑stage culture assays. It serves as a complementary chemotype to the 3‑bromo‑N‑(4‑fluorobenzyl) lead compound (PfENR IC₅₀ = 115 nM, Ki = 18 nM) [2], allowing researchers to probe the impact of replacing the bromine with chlorine atoms and the N‑benzyl with an N‑phenyl‑CF₃ motif on PfENR potency and selectivity.

Chemical Biology Tool for Branched‑Chain Amino Acid Metabolism Studies

Given that the 3,6‑dichlorobenzo[b]thiophene‑2‑carboxylic acid (BT2) core is a validated allosteric BDK inhibitor (IC₅₀ = 3.19 µM) [3], the carboxamide derivative with the 3‑(trifluoromethyl)phenyl group may exhibit altered BDK inhibition kinetics or selectivity. This compound is appropriate for researchers investigating the structural determinants of BDK allosteric modulation, particularly in metabolic disease models where modulation of branched‑chain amino acid catabolism is therapeutically relevant.

Quote Request

Request a Quote for 3,6-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.